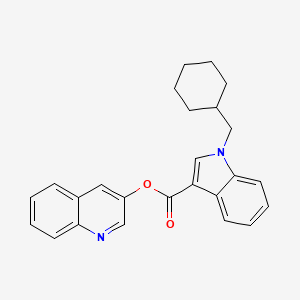
Quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- BB-22 3-hydroxyquinoline isomer is an analytical reference standard with the CAS number 2365471-57-2. Structurally, it differs from BB-22 by having the hydroxyquinoline group attached at the third carbon instead of the eighth position of the ring .
- The physiological and toxicological properties of this compound are not well-known. It is primarily intended for forensic and research applications .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for BB-22 3-hydroxyquinoline isomer are not widely documented. it is likely synthesized through chemical reactions involving quinoline derivatives.
Chemical Reactions Analysis
- BB-22 3-hydroxyquinoline isomer may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific transformation. Unfortunately, detailed information is scarce.
- Major products formed from these reactions would similarly vary based on the reaction type.
Scientific Research Applications
- Despite limited data, BB-22 3-hydroxyquinoline isomer could find applications in:
Chemistry: As a probe in studies related to quinoline-based compounds.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring potential therapeutic effects or toxicity.
Industry: If further research reveals practical uses.
Mechanism of Action
- The exact mechanism by which BB-22 3-hydroxyquinoline isomer exerts its effects remains unknown.
- Researchers would need to investigate molecular targets and pathways involved to understand its actions better.
Comparison with Similar Compounds
- BB-22 3-hydroxyquinoline isomer is unique due to its specific structural modification.
- Similar compounds include BB-22 itself (with an 8-hydroxyquinoline group) and PB-22 (structurally related to BB-22). PB-22 also features an 8-hydroxyquinoline moiety .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
quinolin-3-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-14-19-10-4-6-12-23(19)26-15-20)22-17-27(16-18-8-2-1-3-9-18)24-13-7-5-11-21(22)24/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI Key |
XQABEWMRECDOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


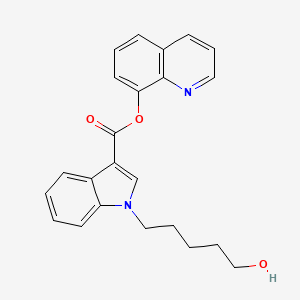
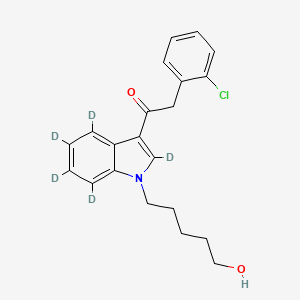
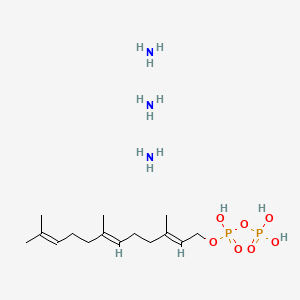

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S)-18-[(2S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766333.png)
![sodium;[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B10766346.png)
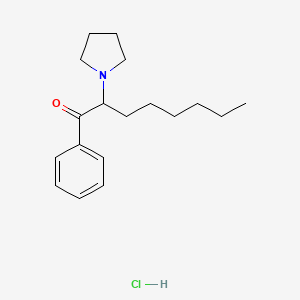
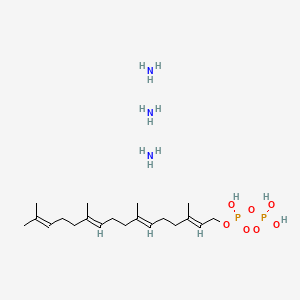
![[(2S,3R,4S,6S)-6-[(2R,4R,5S,6R)-2-[(1S,2R,3S)-3-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-2-hydroxy-1-methyl-butyl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]tetrahydropyran-4-yl]oxy-4-hydroxy-2-methyl-tetrahydropyran-3-yl] carbamate](/img/structure/B10766352.png)
